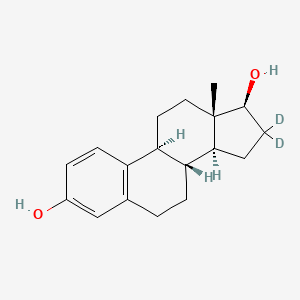

17beta-Estradiol-16,16-D2

Descripción general

Descripción

17beta-Estradiol-16,16-D2 (E2/D2) is a synthetic analog of the hormone estrogen . It plays important roles in regulating the female reproductive system and other physiological processes. The empirical formula is C18D3H21O2 and the molecular weight is 275.40 .

Synthesis Analysis

The synthesis of 17beta-Estradiol-16,16-D2 involves microbial enzymes . A study showed that a 17β-estradiol degrading enzyme (17β-HSD-0095) was expressed and purified from Microbacterium sp. MZT7 . The optimal pH and temperature for the reaction were found to be 7 and 40 °C, respectively .Molecular Structure Analysis

The molecular structure of 17beta-Estradiol-16,16-D2 involves a hydrogen bond formed between the ARG215 residue and an oxygen atom of the substrate E2 . This bond plays an important role in the E2 degradation by 17β-HSD-0095 .Chemical Reactions Analysis

The chemical reactions involving 17beta-Estradiol-16,16-D2 are primarily related to its degradation . The 17β-HSD-0095 enzyme can remediate E2 contamination in synthetic livestock wastewater .Physical And Chemical Properties Analysis

The physical and chemical properties of 17beta-Estradiol-16,16-D2 include its empirical formula (C18D3H21O2), molecular weight (275.40), and its solid form .Aplicaciones Científicas De Investigación

Estrogen Receptor Interactions and Biological Impacts

- 17beta-Estradiol, the most potent female sex hormone, plays a crucial role in stimulating the growth of mammary tumors and endometriosis through activation of the estrogen receptor alpha (ERalpha) (Bey et al., 2008). This highlights the hormone's significant influence on estrogen receptor-mediated pathways, which are pivotal in the development and progression of hormone-dependent diseases.

- The neuroprotective properties of 17beta-Estradiol, such as enhancing memory and cognitive function in animal models, underscore its significance in brain health and potential therapeutic applications for neurodegenerative diseases (Rhodes & Frye, 2006).

Pharmacological Applications and Disease Treatment

- Research has demonstrated that certain compounds can inhibit 17beta-Hydroxysteroid dehydrogenase type 1 (17beta-HSD1), a key enzyme involved in the synthesis of 17beta-Estradiol from less active estrogens. These inhibitors have potential for treating estrogen-dependent diseases by modulating the levels of biologically active estrogen (Marchais-Oberwinkler et al., 2008).

- In the context of immune responses, 17beta-Estradiol has been shown to modulate the activity and function of immune cells, such as dendritic cells, by affecting their proliferation, endocytosis, and cytokine production. This suggests its potential role in regulating physiological and pathological immune responses (Yang et al., 2005).

Mechanistic Insights and Molecular Interactions

- The hormone exerts effects on cellular mechanisms such as the activation of mitogen-activated protein kinase (MAPK) pathways, indicating a complex interaction with cell signaling pathways that could be leveraged in therapeutic interventions for various diseases (Kuroki et al., 2000).

- Through its interaction with estrogen receptors and modulation of Na+/H+ exchange, 17beta-Estradiol influences endothelial cell volume, surface, and elasticity, suggesting its vasoprotective and therapeutic potential in cardiovascular research (Hillebrand et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of 17beta-Estradiol-16,16-D2 are the estrogen receptors ESR1 and ESR2 . These receptors are widely distributed in various tissues, including the heart, where they play a crucial role in the physiology and pathophysiology .

Mode of Action

17beta-Estradiol-16,16-D2 interacts with its targets, the estrogen receptors ESR1 and ESR2, inducing their translocation to the plasma membrane. This interaction results in the phosphorylation of MAPK3/1 . The activation of these receptors by 17beta-Estradiol-16,16-D2 is involved in the proliferation of certain cell types .

Biochemical Pathways

17beta-Estradiol-16,16-D2 affects several biochemical pathways. It has been shown that it up-regulates transcription factors associated with mitochondrial biogenesis and oxidative phosphorylation (OxPhos), as well as glycolytic pathways . Furthermore, it has been suggested that 17beta-Estradiol-16,16-D2 is involved in the degradation of estrogens through a specific catabolic pathway .

Pharmacokinetics

It is known that the compound has a molecular weight of 274394 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The action of 17beta-Estradiol-16,16-D2 at the molecular and cellular level results in various effects. For instance, it has been shown to up-regulate energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . Additionally, it has been found to induce the translocation of estrogen receptors to the plasma membrane, leading to the activation of the MAPK3/1 signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 17beta-Estradiol-16,16-D2. For example, the presence of alternative carbon sources and their concentration levels can affect the biodegradation of 17beta-Estradiol-16,16-D2 . Furthermore, long-term exposure to an environment contaminated with 17beta-Estradiol-16,16-D2 can affect the health of organisms .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-IRXRDFFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17beta-Estradiol-16,16-D2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

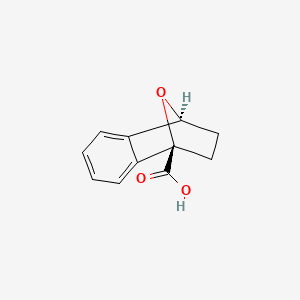

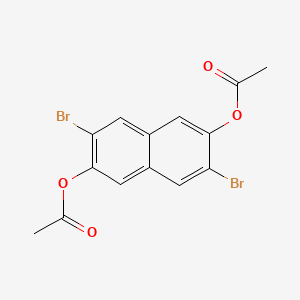

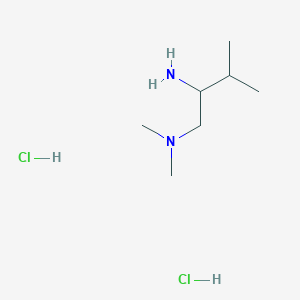

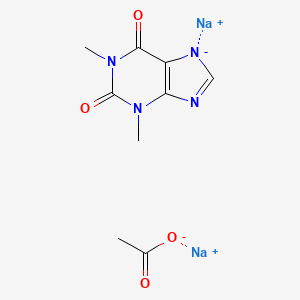

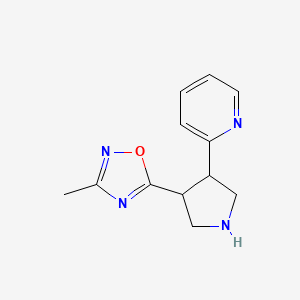

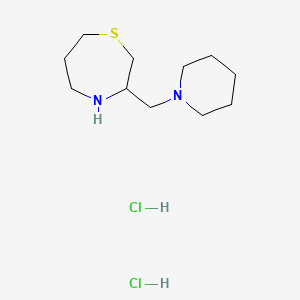

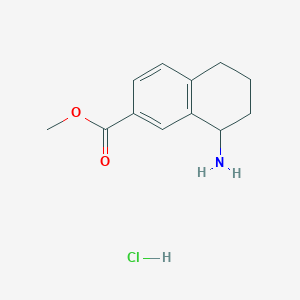

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)

![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)

![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride](/img/structure/B1434514.png)